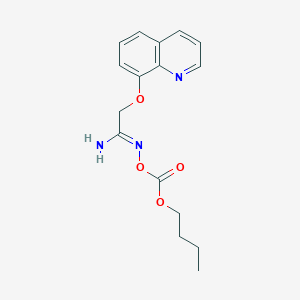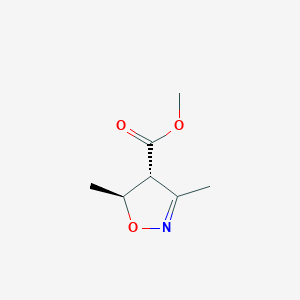
(4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate is a chiral compound belonging to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a β-keto ester with hydroxylamine to form the isoxazole ring. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized isoxazoles.
Scientific Research Applications
(4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
3,5-Dimethylisoxazole: A similar compound with two methyl groups on the isoxazole ring.
4,5-Dihydroisoxazole: A reduced form of isoxazole with hydrogenated double bonds.
Uniqueness
(4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate is unique due to its chiral centers and specific substitution pattern. This uniqueness can lead to distinct biological activities and applications compared to other isoxazole derivatives.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (4R,5S)-3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-4-6(7(9)10-3)5(2)11-8-4/h5-6H,1-3H3/t5-,6+/m0/s1 |
InChI Key |
USTHYBGIDNPKPW-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=NO1)C)C(=O)OC |
Canonical SMILES |
CC1C(C(=NO1)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)



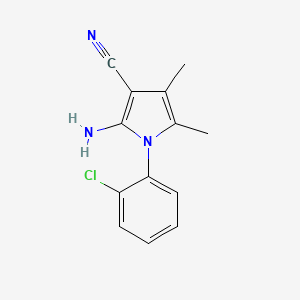
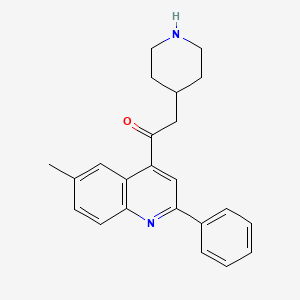
![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)



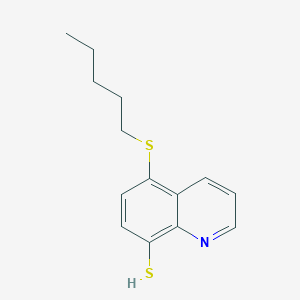
![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
